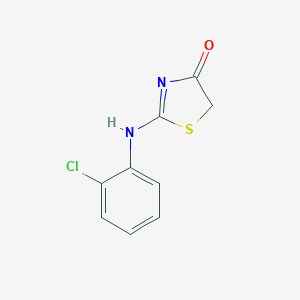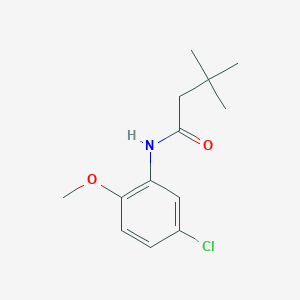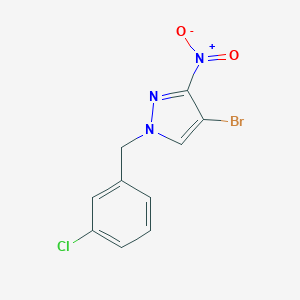![molecular formula C23H29N3O4 B250648 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MEK-162, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. MEK inhibitors have been extensively studied for their potential use in cancer therapy, as aberrant activation of the MAPK pathway is a common feature of many cancers.
Mechanism of Action
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate works by selectively inhibiting the MEK enzyme, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting MEK, this compound blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life in the body. In clinical trials, this compound has demonstrated promising results in patients with solid tumors, including melanoma, non-small cell lung cancer, and pancreatic cancer.
Advantages and Limitations for Lab Experiments
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has several advantages as a tool compound for studying the MAPK pathway and its role in cancer. It is highly selective for MEK, and does not inhibit other kinases in the pathway. It is also orally bioavailable and has a long half-life in the body, making it suitable for in vivo studies. However, this compound has some limitations as well. It can be difficult to synthesize and purify, and its potency can vary depending on the cell line or animal model used.
Future Directions
There are several potential future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate and its use in cancer therapy. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance mechanisms and improve clinical outcomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, there is ongoing research into the use of MEK inhibitors in combination with immunotherapy, in order to enhance anti-tumor immune responses.
Synthesis Methods
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the final product.
Scientific Research Applications
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has demonstrated promising results in early-phase clinical trials in patients with solid tumors.
Properties
Molecular Formula |
C23H29N3O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-25-11-13-26(14-12-25)20-10-9-17(23(28)30-4)15-19(20)24-22(27)18-8-6-7-16(2)21(18)29-3/h6-10,15H,5,11-14H2,1-4H3,(H,24,27) |
InChI Key |
YNYNPEBOHPBMTF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)C)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC(=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)




![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


